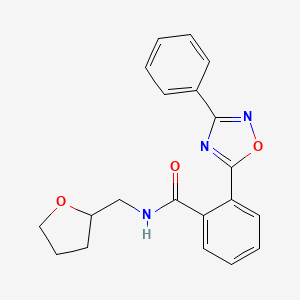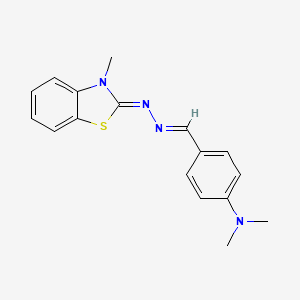
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursor compounds. For example, oxadiazole derivatives have been synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showcasing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This demonstrates the versatility and potential biological relevance of compounds within this class.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been established through spectral analysis and X-ray diffraction studies. For instance, a compound featuring a thiophenyl and oxadiazolyl ethenyl benzamide moiety was analyzed, highlighting the significance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing its crystal structure, along with π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical behavior of oxadiazole compounds can include interactions leading to the formation of novel derivatives. For example, the reaction of benzylcyanide with nitric oxide in basic methanol can produce oxadiazole derivatives, showcasing the chemical reactivity and potential for generating diverse structural analogs (Bohle & Perepichka, 2009).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Compounds related to 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)benzamide have been synthesized and evaluated for their anticancer activities. For instance, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, derivatives of 1,3,4-oxadiazole were synthesized and evaluated for their anticancer properties, with one compound showing significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Anti-Inflammatory and Antioxidant Applications
- Derivatives of 1,3,4-oxadiazole, a class to which the compound belongs, have shown potential as anti-inflammatory agents. For instance, benzophenone appended oxadiazole derivatives exhibited cyclooxygenase-2 antagonist activity, leading to the amelioration of inflammatory paw edema (Puttaswamy et al., 2018).
Antimicrobial and Antitubercular Applications
- Some derivatives of 1,3,4-oxadiazole have been studied for their antimicrobial properties. For example, novel N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and screened for antitubercular activities, with some showing promising results against Mycobacterium tuberculosis (Nayak et al., 2016).
Herbicidal Applications
- Research into oxadiazole derivatives has also extended into the field of agriculture, particularly as herbicides. A study on 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles showed that some synthesized compounds had good herbicidal activity on certain plant species (Bao, 2008).
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(21-13-15-9-6-12-25-15)16-10-4-5-11-17(16)20-22-18(23-26-20)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVGVRNLLVEOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)


![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)